molecular formula C20H15N3O5 B5378896 N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide

N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide

Cat. No. B5378896
M. Wt: 377.3 g/mol
InChI Key: MOJMNQNNGBURCT-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide, commonly known as NPAF, is a novel compound that has attracted the attention of researchers due to its potential applications in various scientific fields. NPAF is a furan-based compound that contains a nitrophenyl group and a vinylphenyl group. It was first synthesized by researchers in China in 2012, and since then, it has been the subject of extensive research due to its unique properties.

Mechanism of Action

The mechanism of action of NPAF is not yet fully understood, but it is believed to involve the formation of covalent bonds between the compound and the target enzyme. This covalent bond formation leads to irreversible inhibition of the enzyme, which can have significant physiological effects.
Biochemical and Physiological Effects:
NPAF has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. It has also been found to have neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPAF for lab experiments is its potent inhibitory activity against several enzymes, which makes it a valuable tool for studying enzyme function and inhibition. However, one limitation of NPAF is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on NPAF. One area of interest is the development of NPAF-based therapeutics for the treatment of various diseases. Another potential direction is the exploration of the compound's potential as a tool for studying enzyme function and inhibition. Additionally, further research is needed to fully understand the mechanism of action of NPAF and its physiological effects.

Synthesis Methods

The synthesis of NPAF involves a multi-step reaction sequence that starts with the condensation of 4-nitrobenzaldehyde and phenylacetic acid to form the intermediate compound, 4-nitrophenyl-2-phenylacryloyl acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with furfurylamine to yield NPAF.

Scientific Research Applications

NPAF has been found to have a variety of potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have potent inhibitory effects on the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play important roles in various physiological processes, and their inhibition by NPAF could have significant therapeutic implications.

properties

IUPAC Name

N-[(E)-3-(4-nitroanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c24-19(21-15-8-10-16(11-9-15)23(26)27)17(13-14-5-2-1-3-6-14)22-20(25)18-7-4-12-28-18/h1-13H,(H,21,24)(H,22,25)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJMNQNNGBURCT-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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